molecular formula C17H17N3O B2606634 3-Methyl-5-(1-(naphthalen-1-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole CAS No. 1324189-32-3

3-Methyl-5-(1-(naphthalen-1-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole

Cat. No. B2606634
CAS RN: 1324189-32-3
M. Wt: 279.343
InChI Key: AGSPPBLOCMRCTJ-UHFFFAOYSA-N
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Description

3-Methyl-5-(1-(naphthalen-1-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole is a chemical compound with potential applications in the field of scientific research. This compound is a heterocyclic organic molecule that contains an oxadiazole ring, which is known for its bioactivity and pharmacological properties. In

Scientific Research Applications

Analgesic Potential

3MNAO derivatives have shown promise as analgesics. Their interaction with pain receptors (such as Mas-related G protein-coupled receptor X2, MRGPRX2) has been explored . These compounds may offer an alternative to traditional pain management strategies, potentially reducing side effects associated with opioids.

Materials Science and Organic Electronics

3MNAO derivatives have been incorporated into organic electronic devices. Their electron-donating properties make them suitable for organic semiconductors, light-emitting diodes (OLEDs), and solar cells. Researchers continue to explore their charge transport capabilities and stability in various materials.

properties

IUPAC Name

3-methyl-5-[1-(naphthalen-1-ylmethyl)azetidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12-18-17(21-19-12)15-10-20(11-15)9-14-7-4-6-13-5-2-3-8-16(13)14/h2-8,15H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSPPBLOCMRCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(1-(naphthalen-1-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole

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